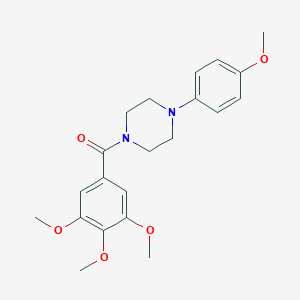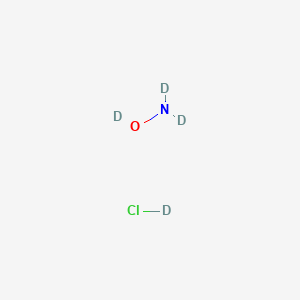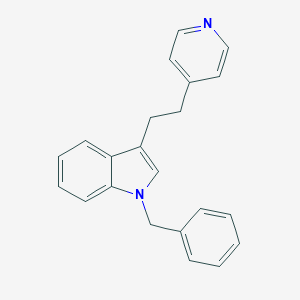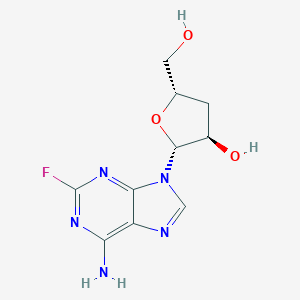
2-Fluoro-3'-deoxyadenosine
Übersicht
Beschreibung
2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine . It involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as a hydrogen donor .
Synthesis Analysis
The synthesis of 2’-Fluoro-2’-deoxyadenosine has been achieved through enzymatic methods . The direct formation of the C-F bond by fluorinase is the most effective and promising method . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis
The molecular formula of 2’-Fluoro-2’-deoxyadenosine is C10H12FN5O3 . Its molecular weight is 269.23 . The InChI key is ZWPYUXAXLRFWQC-KVQBGUIXSA-N .Chemical Reactions Analysis
The chemical reactions of 2’-Fluoro-2’-deoxyadenosine involve deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as a hydrogen donor . The enzymatic synthesis of fluorinated compounds has been summarized .Physical And Chemical Properties Analysis
2’-Fluoro-2’-deoxyadenosine is a solid . Its optical activity is [α]20/D -16°, c = 1 in methanol . The melting point is 218 °C (dec.) .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : A study found that 3'-Fluoro-3'-deoxyadenosine exhibited broad-spectrum antiviral activity against various types of viruses, including DNA viruses, single-stranded RNA viruses, and double-stranded RNA viruses. It also showed effectiveness in vivo against vaccinia virus in mice (Van Aerschot, Herdewijn, Janssen, Cools, & De Clercq, 1989).
Synthesis Methods : Research has been conducted on the synthesis of 3'-Fluoro-3'-deoxyadenosine, starting from adenosine. This involves the use of protected intermediates and specific chemical reactions to achieve the desired fluoro derivative (Battistini, Giordani, Ermoli, & Franceschi, 1990).
Use in RNA Research : A study explored the incorporation of 2'-Fluoro-2'-deoxyadenosine into a hammerhead ribozyme RNA. This research helps in understanding the kinetic and structural implications of modified nucleosides in RNA (Olsen, Benseler, Aurup, Pieken, & Eckstein, 1991).
Anticancer Research : Clofarabine, a derivative of 2'-deoxyadenosine which combines aspects of 2'-fluoro-arabinosyladenine, has shown promise as an anticancer drug, especially in the treatment of acute lymphoblastic leukemia (ALL) in pediatric patients. It acts through cell apoptosis and inhibition of DNA synthesis (Majda, Lubecka, Kaufman-Szymczyk, & Fabianowska-Majewska, 2011).
Biochemical Studies : The compound has been studied for its interactions with enzymes like human recombinant mitochondrial deoxyguanosine kinase, indicating a broad substrate specificity and relevance in understanding the activation of nucleoside analogs used in medicine (Sjöberg, Wang, & Eriksson, 1998).
Use in PET Imaging : An enzymatic method for C-18F bond formation using 5'-fluoro-5'-deoxyadenosine has been explored for potential applications in fluorine-18 labeling, which is significant for imaging with positron emission tomography (PET) (Martarello, Schaffrath, Deng, Gee, Lockhart, & O'Hagan, 2003).
Safety And Hazards
2’-Fluoro-2’-deoxyadenosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . The future development trends of fluorinated compounds are also outlined .
Eigenschaften
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVQISHHKVORII-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432315 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-deoxyadenosine | |
CAS RN |
15386-69-3 | |
| Record name | 3'-desoxy-2-fluoradenosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



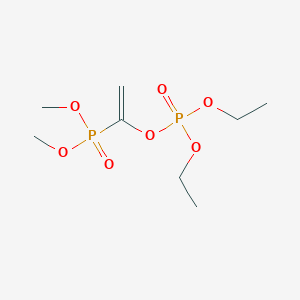
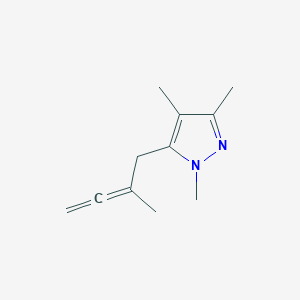
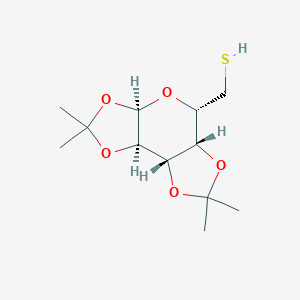
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
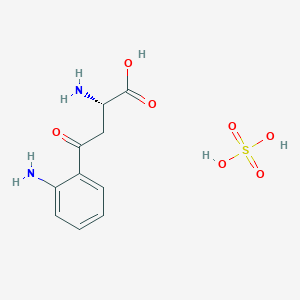
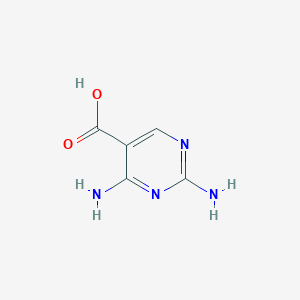
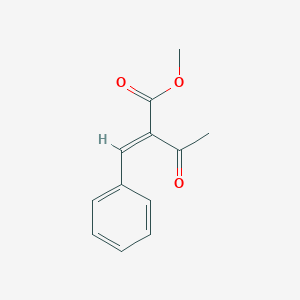
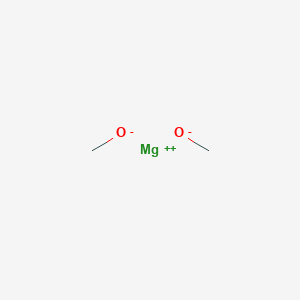
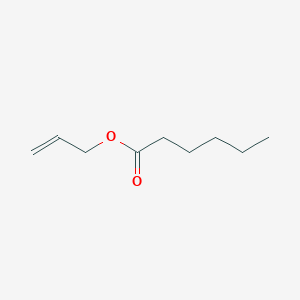
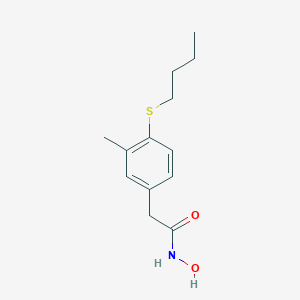
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
